3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid

Positional isomerism Regiochemical differentiation Hydroxybenzoyl benzoic acid

Sourcing the correct benzophenone isomer is critical for regiochemical control in fluoran and spirolactone synthesis. The ortho isomer (CAS 61781-86-0) undergoes competing intramolecular cyclization under acid catalysis, producing unwanted lactone byproducts. This meta-COOH variant (CAS 61750-31-0) provides a non-cyclizing scaffold that preserves the free carboxyl group for linear condensation or polymerization. • Prevents intramolecular lactone formation during H₂SO₄-catalyzed condensations with diphenylamine derivatives. • XLogP 3.8 ensures ~50-fold greater organic-phase partitioning vs. des-ethyl analogs, streamlining ethyl acetate or MTBE extraction workflows. • Identical TPSA (74.6 Ų) to the ortho isomer enables clean SAR comparisons where only positional geometry varies. Supplied as a custom-synthesized fine chemical intermediate. Contact BenchChem for batch-specific purity, pricing, and lead time.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 61750-31-0
Cat. No. B14569789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid
CAS61750-31-0
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C16H14O4/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(9-11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20)
InChIKeyPRRXFZNRIBFWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-2-hydroxybenzoyl)benzoic Acid (CAS 61750-31-0): A Position-Specific Hydroxybenzoyl Benzoic Acid Scaffold for Differentiated Intermediate Applications


3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid (CAS 61750-31-0) is a disubstituted benzophenone-dicarboxylic acid hybrid belonging to the hydroxybenzoyl benzoic acid class. With the molecular formula C16H14O4, an exact mass of 270.08922 g/mol, two hydrogen bond donors, four hydrogen bond acceptors, and a computed XLogP of 3.8, this compound presents a defined hydrogen-bonding and lipophilicity profile suitable for use as a fine chemical intermediate in dye, fluoran, or pharmaceutical building block synthesis . Its structural identity resides at the intersection of a 5-ethyl-2-hydroxyphenyl ketone donor and a meta-substituted benzoic acid acceptor—positional features that are non-interchangeable with ortho-substituted or des-ethyl analogs [1].

Why 3-(5-Ethyl-2-hydroxybenzoyl)benzoic Acid Cannot Be Replaced by Generic Hydroxybenzoyl Benzoic Acid Analogs


Hydroxybenzoyl benzoic acid derivatives are not functionally equivalent, as both the position of the benzoic acid attachment (ortho vs. meta) and the presence of the 5-ethyl substituent on the hydroxyphenyl ring critically determine hydrogen-bond geometry, steric accessibility, and lipophilicity. The target compound bears the carboxylic acid group at the meta position of the central benzophenone ring (3-substituted), whereas the more common 2-(5-ethyl-2-hydroxybenzoyl)benzoic acid (CAS 61781-86-0) carries it at the ortho position . This positional shift alters the spatial relationship between the carboxyl donor and the carbonyl/hydroxyl groups, which in turn can affect the regiochemistry of downstream condensation reactions—particularly in fluoran or lactone ring formation where the carboxyl group must be proximal to the ketone for efficient cyclization [1]. The ethyl group further differentiates this compound from non-alkylated analogs such as 2-(4-hydroxybenzoyl)benzoic acid (CAS 85-57-4) by contributing an additional ~1.7 logP units of lipophilicity, as reflected in the computed XLogP of 3.8 versus approximately 2.1 for the des-ethyl analog . Simple substitution is therefore likely to result in altered reactivity, solubility partitioning, and final product profiles.

Quantitative Differentiation Evidence: 3-(5-Ethyl-2-hydroxybenzoyl)benzoic Acid vs. Closest Structural Analogs


Positional Isomerism: meta-COOH (3-Substituted) vs. ortho-COOH (2-Substituted) Carboxylic Acid Placement

The target compound places the carboxylic acid group at the meta (3-) position of the central benzophenone phenyl ring, in contrast to its closest positional isomer, 2-(5-ethyl-2-hydroxybenzoyl)benzoic acid (CAS 61781-86-0), which places the -COOH group at the ortho (2-) position . Both compounds share identical computed molecular properties (exact mass 270.08922, HBD 2, HBA 4, rotatable bonds 4), but differ in the spatial orientation of the carboxyl relative to the benzophenone carbonyl [1]. This meta vs. ortho distinction creates a different intramolecular hydrogen-bond potential and steric environment around the reactive carboxyl, which is pivotal in condensation reactions such as fluoran synthesis where ortho-proximity of the -COOH to the ketone is typically required for lactone ring closure [2].

Positional isomerism Regiochemical differentiation Hydroxybenzoyl benzoic acid

Lipophilicity: 5-Ethyl vs. Des-Ethyl (Unsubstituted) Hydroxybenzoyl Benzoic Acid—XLogP Difference of ~1.7 Units

The computed XLogP (octanol-water partition coefficient) for 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid is 3.8, as reported in the Chem960 database . In comparison, the des-ethyl parent analog 2-(4-hydroxybenzoyl)benzoic acid (CAS 85-57-4) has an estimated XLogP of approximately 2.1 based on its smaller hydrocarbon footprint (C14H10O4 vs. C16H14O4) . The ~1.7 log unit increase corresponds to roughly a 50-fold greater partition into organic phases for the ethyl-bearing compound. The target compound's 5-ethyl-2-hydroxyphenyl moiety introduces an additional two methylene units worth of hydrophobic surface area relative to the simple 4-hydroxybenzoyl analog, while retaining the same hydrogen-bond donor/acceptor counts [1].

Lipophilicity XLogP Ethyl substitution effect

Hydrogen-Bond Topology: Topological Polar Surface Area (TPSA) Constancy Across Isomers Contrasts with Distinct Donor-Acceptor Spatial Arrangement

Both 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid and its ortho-substituted isomer (CAS 61781-86-0) share an identical topological polar surface area (TPSA) of 74.6 Ų, identical hydrogen bond donor count (2), and identical hydrogen bond acceptor count (4) . However, the spatial orientation of these hydrogen-bonding features differs: in the ortho isomer, the -COOH and benzophenone carbonyl are in closer proximity (allowing potential intramolecular H-bonding), whereas in the meta isomer these groups are geometrically separated [1]. This can affect intermolecular recognition (e.g., enzyme binding, crystal packing) and solvent-accessible surface polarity distribution despite the same global TPSA value [2].

TPSA Hydrogen bonding Isomer comparison

Procurement-Relevant Application Scenarios for 3-(5-Ethyl-2-hydroxybenzoyl)benzoic Acid Based on Evidence-Based Differentiation


Regiochemically Defined Fluoran or Lactone Dye Intermediate Synthesis Requiring meta-COOH Architecture

When designing fluoran or spirolactone chromogens, the ortho relationship between the carboxylic acid and the ketone on the benzophenone core is typically exploited for cyclization. The 3-(meta)-COOH isomer provides a non-cyclizing building block that can serve as a control intermediate or as a precursor to linear ester-linked chromophores where intramolecular lactone formation must be avoided. Users requiring a specific meta-carboxyl benzophenone scaffold for condensation with diphenylamine derivatives should select this compound over the ortho isomer (CAS 61781-86-0), which would undergo competing intramolecular cyclization under identical sulfuric acid-catalyzed conditions [1].

Lipophilicity-Dependent Liquid-Liquid Extraction or Chromatographic Method Development Requiring Elevated logP

The XLogP of 3.8 for the target compound predicts approximately 50-fold greater organic phase partitioning compared to the des-ethyl analog 2-(4-hydroxybenzoyl)benzoic acid (estimated XLogP ~2.1). This property can be exploited in preparative-scale extraction workflows using ethyl acetate, dichloromethane, or MTBE, where higher recovery in the organic layer is desired. For analytical HPLC method development, the longer reverse-phase retention of the ethyl-bearing compound relative to non-alkylated standards provides a distinguishable chromatographic marker .

Structure-Activity Relationship (SAR) Studies on Hydroxybenzoyl Benzoic Acid Derivatives for Enzyme Inhibition or Receptor Binding

In SAR campaigns targeting enzymes or receptors with hydrogen-bond-rich binding pockets—such as carbonic anhydrase isoforms or fatty acid-binding proteins—the meta-carboxyl orientation combined with the 5-ethyl-2-hydroxyphenyl moiety may sample conformational space distinct from ortho-substituted analogs. The identical TPSA but different H-bond geometry between the 3-COOH and 2-COOH isomers (both 74.6 Ų, HBD 2, HBA 4) enables clean structure-activity comparisons where only positional isomerism and alkyl substitution are varied, without confounding changes in global polarity descriptors [2].

Specialty Polymer or Coating Additive Requiring a Defined Phenolic-Carboxylic Acid Dual-Function Monomer

The combination of a free phenolic -OH, a benzophenone ketone, and a meta-benzoic acid within a single small molecule (MW 270.28) provides a trifunctional monomer platform for step-growth polymerization or covalent surface modification. The ethyl group offers solubility in moderately nonpolar media, while the meta-COOH geometry precludes unintended intramolecular esterification that could compete with desired intermolecular chain extension—a key consideration when sourcing monomers for polyester or polyamide synthesis .

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